molecular formula C5H3Br2FN2 B1390821 2,6-Dibromo-5-fluoropyridin-3-amine CAS No. 884494-99-9

2,6-Dibromo-5-fluoropyridin-3-amine

Cat. No.: B1390821
CAS No.: 884494-99-9
M. Wt: 269.9 g/mol
InChI Key: FYPNBUIKFCXIAE-UHFFFAOYSA-N
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Description

2,6-Dibromo-5-fluoropyridin-3-amine is a halogenated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of bromine and fluorine atoms in the pyridine ring imparts distinct reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-5-fluoropyridin-3-amine typically involves halogenation reactions. One common method is the bromination of 5-fluoropyridin-3-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-5-fluoropyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Coupling Reactions: It can undergo Suzuki or Heck coupling reactions with aryl or vinyl boronic acids to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

    Coupling Products: Products include biaryl or vinyl-substituted pyridines, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

2,6-Dibromo-5-fluoropyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Material Science: It is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-5-fluoropyridin-3-amine involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-5-fluoropyridin-3-amine
  • 2,6-Dibromo-4-fluoropyridin-3-amine
  • 2,6-Dibromo-3-fluoropyridin-4-amine

Uniqueness

2,6-Dibromo-5-fluoropyridin-3-amine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules. Its reactivity and stability are also influenced by the presence of both bromine and fluorine, which is not commonly found in similar compounds.

Properties

IUPAC Name

2,6-dibromo-5-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2FN2/c6-4-2(8)1-3(9)5(7)10-4/h1H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPNBUIKFCXIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654272
Record name 2,6-Dibromo-5-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-99-9
Record name 2,6-Dibromo-5-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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